N-(4-bromo-3-methylphenyl)-N'-(3-chloro-4-methylphenyl)urea
Overview
Description
N-(4-bromo-3-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the phenyl rings, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of 4-bromo-3-methylaniline with 3-chloro-4-methylaniline in the presence of a urea derivative. The reaction is usually carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. Common reagents used in this synthesis include isocyanates or carbamoyl chlorides.
Industrial Production Methods: In an industrial setting, the production of N-(4-bromo-3-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine or chlorine atoms may be replaced by oxygen-containing groups.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of simpler derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under specific conditions (e.g., acidic or basic medium).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets. The presence of halogen atoms and the urea linkage may allow the compound to bind to enzymes or receptors, affecting their activity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
- N-(4-bromo-3-methylphenyl)-N’-(3-chlorophenyl)urea
- N-(4-bromo-3-methylphenyl)-N’-(4-methylphenyl)urea
- N-(4-chloro-3-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea
Uniqueness: N-(4-bromo-3-methylphenyl)-N’-(3-chloro-4-methylphenyl)urea is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and potential applications. The presence of both halogen atoms and methyl groups provides a distinct set of chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(3-chloro-4-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-9-3-4-12(8-14(9)17)19-15(20)18-11-5-6-13(16)10(2)7-11/h3-8H,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGLMSLWWXVELG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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